molecular formula C19H38O3 B3054561 Methyl (12R)-12-hydroxyoctadecanoate CAS No. 6114-39-2

Methyl (12R)-12-hydroxyoctadecanoate

Cat. No.: B3054561
CAS No.: 6114-39-2
M. Wt: 314.5 g/mol
InChI Key: RVWOWEQKPMPWMQ-GOSISDBHSA-N
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Description

Methyl (12R)-12-hydroxyoctadecanoate is an organic compound belonging to the class of fatty acid esters It is a derivative of octadecanoic acid (stearic acid) with a hydroxyl group at the 12th carbon and a methyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (12R)-12-hydroxyoctadecanoate typically involves the esterification of (12R)-12-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The use of immobilized acid catalysts can enhance the efficiency and sustainability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 12-keto-octadecanoate.

    Reduction: Formation of methyl (12R)-12-hydroxy-1-octadecanol.

    Substitution: Formation of methyl (12R)-12-chlorooctadecanoate.

Scientific Research Applications

Methyl (12R)-12-hydroxyoctadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in biological membranes and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biodegradable polymers and as a surfactant in cosmetic formulations.

Mechanism of Action

The mechanism of action of Methyl (12R)-12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence membrane fluidity and enzyme activity, thereby affecting various cellular processes.

Comparison with Similar Compounds

    Methyl (12S)-12-hydroxyoctadecanoate: The stereoisomer of the compound with the hydroxyl group in the S-configuration.

    Methyl 9-hydroxyoctadecanoate: A similar compound with the hydroxyl group at the 9th carbon.

    Methyl 12-hydroxy-9-octadecenoate: A compound with both a hydroxyl group at the 12th carbon and a double bond at the 9th carbon.

Uniqueness: Methyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (12R)-12-hydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOWEQKPMPWMQ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCCCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585177
Record name Methyl (12R)-12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-39-2
Record name Methyl (12R)-12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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